1-Phimq chloride
Description
1-Phimq chloride, chemically identified as 1-(2-Phenyl-2-hydroxyiminoethyl)-1-(6-methylquinolinium) chloride (CAS: 93446-09-4), is a quinolinium-based organic compound with a complex aromatic structure. Its InChIKey (SYIIUXBLISXVAP-HGMLFDQWSA-N) and molecular architecture highlight a quinolinium core linked to a phenyl-hydroxyiminoethyl substituent . This compound is primarily utilized in specialized chemical syntheses, as evidenced by its commercial availability through chemical suppliers.
Properties
CAS No. |
93446-10-7 |
|---|---|
Molecular Formula |
C18H17ClN2O |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
(NE)-N-[2-(6-methylquinolin-1-ium-1-yl)-1-phenylethylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C18H16N2O.ClH/c1-14-9-10-18-16(12-14)8-5-11-20(18)13-17(19-21)15-6-3-2-4-7-15;/h2-12H,13H2,1H3;1H/b19-17-; |
InChI Key |
IOFVXXMILLGPMD-HGMLFDQWSA-N |
SMILES |
CC1=CC2=C(C=C1)[N+](=CC=C2)CC(=NO)C3=CC=CC=C3.[Cl-] |
Isomeric SMILES |
CC1=CC2=C(C=C1)[N+](=CC=C2)C/C(=N/O)/C3=CC=CC=C3.[Cl-] |
Canonical SMILES |
CC1=CC2=C(C=C1)[N+](=CC=C2)CC(=NO)C3=CC=CC=C3.[Cl-] |
Synonyms |
1-(2-phenyl-2-hydroxyiminoethyl)-1-(6-methylquinolinium) 1-PHIMQ chloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-Phimq chloride, particularly as nitrogen-containing heterocycles with chloride counterions. Key differences in their core structures and substituents influence their reactivity and applications.
1-Amino-2-naphthol Hydrochloride (CAS: 1198-27-2)
- Structure: Features a naphthol backbone (a fused benzene-naphthalene system) with an amino group at the 1-position and a hydroxyl group at the 2-position, forming a hydrochloride salt.
- Key Differences: Unlike this compound’s quinolinium ring, this compound lacks a cationic nitrogen heterocycle. The naphthol system is neutral, with protonation occurring at the amino group.
- Applications : Naphthol derivatives are widely used in dye synthesis, pharmaceuticals (e.g., intermediates for analgesics), and as ligands in coordination chemistry .
1-(1-Propyl-1H-imidazol-2-yl)methanamine Dihydrochloride (CAS: 1189914-40-6)
- Structure : Contains an imidazole ring (a five-membered di-nitrogen heterocycle) substituted with a propyl group and a methanamine side chain, forming a dihydrochloride salt.
- The dihydrochloride counterion increases solubility.
- Applications : Imidazole derivatives are prevalent in antifungal agents, kinase inhibitors, and agrochemicals due to their ability to participate in hydrogen bonding and π-π interactions .
Comparative Data Table
| Compound Name | CAS Number | Core Structure | Substituents | Potential Applications |
|---|---|---|---|---|
| This compound | 93446-09-4 | Quinolinium (cationic) | Phenyl-hydroxyiminoethyl | Catalysis, photochemical intermediates |
| 1-Amino-2-naphthol Hydrochloride | 1198-27-2 | Naphthol (neutral) | Amino, hydroxyl | Dyes, pharmaceuticals |
| 1-(1-Propyl-1H-imidazol-2-yl)methanamine Dihydrochloride | 1189914-40-6 | Imidazole (neutral) | Propyl, methanamine | Antifungals, kinase inhibitors |
Structural and Functional Implications
Aromatic Systems: this compound’s quinolinium core enables charge-transfer interactions, making it suitable for photochemical studies. In contrast, the neutral naphthol and imidazole systems prioritize solubility and binding affinity . The cationic nature of this compound may limit its membrane permeability in biological systems compared to neutral analogs.
The propyl side chain in the imidazole derivative enhances lipophilicity, a critical factor in drug design .
Industrial Relevance :
- All three compounds are marketed as synthesis intermediates, but their structural diversity aligns with distinct industrial niches (e.g., 1-Phimq for specialty chemicals vs. imidazole derivatives for pharmaceuticals) .
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